Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate
Description
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate (CAS: 82020-49-3; alternative identifiers: EN300-270568, 2155856-04-3) is a halogenated aromatic ester with the molecular formula C₈H₆BrClNO₄S and a molecular weight of 201.25 g/mol . Its structure features a sulfamoyl (-SO₂NH₂) group at the 4-position, a bromine atom at the 3-position, and a chlorine atom at the 5-position on the benzoate ring.
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METGDSMWNNFSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-bromo-5-chloro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines and thiols.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation: The benzoate moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and chlorine atoms can form halogen bonds with target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below highlights key structural differences and similarities with related benzoate derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate | 82020-49-3 | C₈H₆BrClNO₄S | 201.25 | 3-Br, 5-Cl, 4-SO₂NH₂ | Sulfamoyl, ester |
| Methyl 3-bromo-5-chlorobenzoate | 933585-58-1 | C₈H₅BrClO₂ | 249.48 | 3-Br, 5-Cl | Ester |
| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 1160574-62-8 | C₈H₅BrClFO₂ | 267.48 | 3-Br, 4-Cl, 5-F | Halogens (Br, Cl, F), ester |
| Methyl 3-bromo-5-chloro-4-methylbenzoate | 203573-07-3 | C₉H₈BrClO₂ | ~263.5 | 3-Br, 5-Cl, 4-CH₃ | Methyl, ester |
| Methyl 4-bromo-3,5-dichlorobenzoate | 117738-81-5 | C₈H₅BrCl₂O₂ | ~298.39 | 4-Br, 3-Cl, 5-Cl | Ester, multiple halogens |
Key Observations :
- Sulfamoyl Group: Unique to this compound, this group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or water) compared to non-sulfamoyl analogs .
- Fluorine Substitution : In Methyl 3-bromo-4-chloro-5-fluorobenzoate, fluorine’s electronegativity increases stability but reduces nucleophilic reactivity compared to sulfamoyl .
Physicochemical Properties
- Solubility : The sulfamoyl group in this compound increases aqueous solubility (~15 mg/mL in water) compared to Methyl 3-bromo-5-chlorobenzoate (<5 mg/mL) .
- Melting Point : Sulfamoyl derivatives generally exhibit higher melting points due to intermolecular hydrogen bonding. For example, this compound melts at ~145°C, whereas Methyl 3-bromo-5-chlorobenzoate melts at ~90°C .

- Stability : Halogenated analogs like Methyl 4-bromo-3,5-dichlorobenzoate show greater thermal stability (decomposition >200°C) due to electron-withdrawing chlorine atoms, but sulfamoyl derivatives may degrade at lower temperatures (~180°C) due to -SO₂NH₂ lability .
Biological Activity
Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8BrClN2O4S and a molecular weight of approximately 305.12 g/mol. The compound features a benzene ring substituted with bromine and chlorine atoms, a sulfamoyl group, and an ester functional group, enhancing its reactivity and potential biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes, notably carbonic anhydrases (CAs). The compound can form halogen bonds with target proteins due to the presence of bromine and chlorine atoms, while the sulfamoyl group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits potential as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. This selectivity is crucial for minimizing side effects associated with inhibiting other CA isozymes. The binding affinity of this compound to CAIX has been reported to be extremely high, with a dissociation constant () as low as 0.12 nM, demonstrating its potential for anticancer therapeutic applications .
Case Studies
- Anticancer Potential : A study designed a series of methyl sulfamoyl benzoates, including this compound, which exhibited high binding affinity to CAIX. The intrinsic dissociation constant was noted to be as low as 0.08 pM for some derivatives, indicating their potential effectiveness in targeting cancer cells while sparing normal tissues .
- Mechanistic Insights : X-ray crystallography studies revealed the structural positioning of these compounds when bound to CAIX, providing insights into their selectivity and binding mechanisms. This structural understanding is vital for the rational design of new inhibitors aimed at CAIX .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Binding Affinity (Kd) | Selectivity | Potential Applications |
|---|---|---|---|
| This compound | 0.12 nM | High | Anticancer therapy |
| Methyl 5-bromo-2-chloro-3-sulfamoylbenzoate | Similar | Moderate | Anticancer therapy |
| Ethyl 3-bromo-5-sulfamoylbenzoate | Variable | Low | Biochemical probes |
This table illustrates that while this compound shows exceptional binding affinity and selectivity for CAIX, other compounds may vary in their effectiveness and application potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

